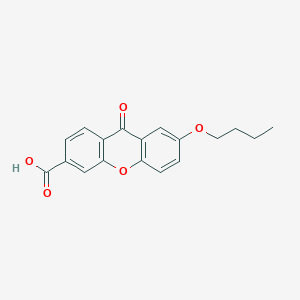
7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid
Description
7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid is a chemical compound with the molecular formula C18H16O5. It belongs to the xanthene family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine . This compound is characterized by its unique structure, which includes a butoxy group attached to the xanthene core.
Properties
CAS No. |
89216-77-3 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
7-butoxy-9-oxoxanthene-3-carboxylic acid |
InChI |
InChI=1S/C18H16O5/c1-2-3-8-22-12-5-7-15-14(10-12)17(19)13-6-4-11(18(20)21)9-16(13)23-15/h4-7,9-10H,2-3,8H2,1H3,(H,20,21) |
InChI Key |
FZQNCEVFDREQOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)OC3=C(C2=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid typically involves the reaction of appropriate xanthene derivatives with butyl alcohol under acidic or basic conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of xanthene, which can be further utilized in different applications .
Scientific Research Applications
7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, leading to the modulation of biochemical pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 9-Oxo-9H-xanthene-2-carboxylic acid
- 7-Methoxy-9-oxo-9H-xanthene-2-carboxylic acid
- 2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid
Uniqueness
Compared to similar compounds, 7-Butoxy-9-oxo-9H-xanthene-3-carboxylic acid is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


